molecular formula C19H18O5 B14514096 3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one CAS No. 63006-56-4

3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one

Katalognummer: B14514096
CAS-Nummer: 63006-56-4
Molekulargewicht: 326.3 g/mol
InChI-Schlüssel: HKBCCYPGVDCNMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one is an organic compound known for its unique chemical structure and properties It belongs to the class of chromones, which are characterized by a benzopyranone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with a suitable chromone precursor under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the chromone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrochromones.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit or activate enzymes, bind to receptors, and modulate signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4,5-Trimethoxybenzyl alcohol
  • 3,4,5-Trimethoxybenzyl alcohol
  • 2,3,4-Trimethoxybenzyl alcohol

Uniqueness

3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one is unique due to its chromone structure combined with the trimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

63006-56-4

Molekularformel

C19H18O5

Molekulargewicht

326.3 g/mol

IUPAC-Name

3-[(2,4,5-trimethoxyphenyl)methyl]chromen-4-one

InChI

InChI=1S/C19H18O5/c1-21-16-10-18(23-3)17(22-2)9-12(16)8-13-11-24-15-7-5-4-6-14(15)19(13)20/h4-7,9-11H,8H2,1-3H3

InChI-Schlüssel

HKBCCYPGVDCNMD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1CC2=COC3=CC=CC=C3C2=O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.